Cas no 29367-22-4 (N'1,N'4-bis(1E)-phenylmethylidenebenzene-1,4-dicarbohydrazide)

N'1,N'4-bis(1E)-phenylmethylidenebenzene-1,4-dicarbohydrazide 化学的及び物理的性質
名前と識別子
-
- (N'1E,N'4E)-N'1,N'4-dibenzylideneterephthalohydrazide
- STK926955
- N'1,N'4-dibenzylideneterephthalohydrazide
- ST50753203
- N'~1~,N'~4~-bis[(E)-phenylmethylidene]benzene-1,4-dicarbohydrazide
- N-((1E)-2-phenyl-1-azavinyl){4-[N-((1E)-2-phenyl-1-azavinyl)carbamoyl]phenyl}c arboxamide
- N'1,N'4-bis(1E)-phenylmethylidenebenzene-1,4-dicarbohydrazide
-
- インチ: 1S/C22H18N4O2/c27-21(25-23-15-17-7-3-1-4-8-17)19-11-13-20(14-12-19)22(28)26-24-16-18-9-5-2-6-10-18/h1-16H,(H,25,27)(H,26,28)/b23-15+,24-16+
- InChIKey: BQAPXQGYQZHJKF-DFEHQXHXSA-N
- ほほえんだ: O=C(C1C=CC(C(N/N=C/C2C=CC=CC=2)=O)=CC=1)N/N=C/C1C=CC=CC=1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 28
- 回転可能化学結合数: 6
- 複雑さ: 505
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 82.9
N'1,N'4-bis(1E)-phenylmethylidenebenzene-1,4-dicarbohydrazide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1021-0579-20mg |
N'1,N'4-bis[(1E)-phenylmethylidene]benzene-1,4-dicarbohydrazide |
29367-22-4 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1021-0579-5μmol |
N'1,N'4-bis[(1E)-phenylmethylidene]benzene-1,4-dicarbohydrazide |
29367-22-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1021-0579-2mg |
N'1,N'4-bis[(1E)-phenylmethylidene]benzene-1,4-dicarbohydrazide |
29367-22-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1021-0579-20μmol |
N'1,N'4-bis[(1E)-phenylmethylidene]benzene-1,4-dicarbohydrazide |
29367-22-4 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1021-0579-4mg |
N'1,N'4-bis[(1E)-phenylmethylidene]benzene-1,4-dicarbohydrazide |
29367-22-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1021-0579-30mg |
N'1,N'4-bis[(1E)-phenylmethylidene]benzene-1,4-dicarbohydrazide |
29367-22-4 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1021-0579-25mg |
N'1,N'4-bis[(1E)-phenylmethylidene]benzene-1,4-dicarbohydrazide |
29367-22-4 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
A2B Chem LLC | AU21747-25mg |
1,4-benzenedicarboxylic acid, bis[2-[(1E)-phenylmethylene]hydrazide] |
29367-22-4 | 25mg |
$360.00 | 2024-04-20 | ||
A2B Chem LLC | AU21747-5mg |
1,4-benzenedicarboxylic acid, bis[2-[(1E)-phenylmethylene]hydrazide] |
29367-22-4 | 5mg |
$272.00 | 2024-04-20 | ||
Life Chemicals | F1021-0579-10μmol |
N'1,N'4-bis[(1E)-phenylmethylidene]benzene-1,4-dicarbohydrazide |
29367-22-4 | 90%+ | 10μl |
$69.0 | 2023-05-17 |
N'1,N'4-bis(1E)-phenylmethylidenebenzene-1,4-dicarbohydrazide 関連文献
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
4. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
8. Book reviews
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
N'1,N'4-bis(1E)-phenylmethylidenebenzene-1,4-dicarbohydrazideに関する追加情報
Introduction to N'1,N'4-Dibenzylideneterephthalohydrazide (CAS No. 29367-22-4)
N'1,N'4-Dibenzylideneterephthalohydrazide (CAS No. 29367-22-4) is a versatile organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This hydrazide derivative, characterized by its benzylidene and terephthalic acid moieties, exhibits a unique structural framework that makes it a valuable intermediate in the development of novel therapeutic agents. The compound's molecular architecture, featuring alternating double bonds and functional groups, lends itself to diverse chemical transformations, making it a subject of extensive research in medicinal chemistry.
The CAS number 29367-22-4 provides a unique identifier for this chemical entity, ensuring precise classification and reference in scientific literature. As a derivative of terephthalic acid, N'1,N'4-Dibenzylideneterephthalohydrazide inherits certain pharmacophoric properties that are relevant to drug design. The presence of hydrazide functionality further enhances its reactivity, enabling participation in various condensation and cyclization reactions. These characteristics have positioned the compound as a key building block in synthetic methodologies aimed at producing biologically active molecules.
In recent years, N'1,N'4-Dibenzylideneterephthalohydrazide has been explored for its potential applications in the synthesis of heterocyclic compounds. Heterocycles are integral to many pharmacologically active agents due to their ability to mimic natural biological structures and interact with biological targets. The benzylidene moiety in this compound can undergo Michael addition, aldol condensation, or Schiff base formation, facilitating the construction of complex cyclic frameworks. Such transformations are crucial for developing molecules with enhanced binding affinity and selectivity.
One of the most compelling aspects of N'1,N'4-Dibenzylideneterephthalohydrazide is its role in the development of novel antimicrobial agents. The hydrazide group is known to exhibit inhibitory activity against various microbial pathogens by interfering with essential metabolic pathways. Researchers have leveraged this property to design derivatives with improved efficacy against drug-resistant strains. Furthermore, the compound's ability to form stable complexes with metal ions has opened avenues for studying its chelating properties, which are relevant in therapeutic applications such as anticancer and anti-inflammatory treatments.
The synthesis of N'1,N'4-Dibenzylideneterephthalohydrazide typically involves the condensation of benzaldehyde derivatives with hydrazine hydrate in the presence of terephthalic acid or its esters. This reaction proceeds under mild conditions, making it an attractive route for large-scale production. The reaction can be optimized for high yields by controlling parameters such as temperature, solvent choice, and catalyst use. Advances in green chemistry have also led to the exploration of solvent-free or aqueous-based synthetic protocols, aligning with sustainable practices in pharmaceutical manufacturing.
Recent studies have highlighted the compound's utility in photodynamic therapy (PDT). The benzylidene group absorbs light in the visible spectrum, generating reactive oxygen species that can selectively target malignant cells. When combined with photosensitizers, N'1,N'4-Dibenzylideneterephthalohydrazide has shown promise as a photosensitizer precursor, contributing to non-invasive cancer treatment modalities. Additionally, its fluorescence properties have been exploited for bioimaging applications, allowing researchers to visualize biological processes at the cellular level with high precision.
The pharmacological profile of N'1,N'4-Dibenzylideneterephthalohydrazide extends beyond antimicrobial and anticancer applications. Preclinical studies have indicated potential neuroprotective effects due to its ability to modulate neurotransmitter pathways. The compound's interaction with enzymes such as monoamine oxidase (MAO) has been investigated as a possible mechanism for alleviating symptoms associated with neurodegenerative disorders. These findings underscore the need for further exploration into its therapeutic potential.
In conclusion,N'1,N'4-Dibenzylideneterephthalohydrazide (CAS No. 29367-22-4) represents a fascinating chemical entity with broad applicability across multiple domains of pharmaceutical research. Its structural features enable diverse synthetic strategies, while its functional groups contribute to its biological activity. As scientific understanding evolves,N'1,N'4-Dibenzylideneterephthalohydrazide is poised to play an increasingly significant role in drug discovery and development efforts aimed at addressing unmet medical needs.
29367-22-4 (N'1,N'4-bis(1E)-phenylmethylidenebenzene-1,4-dicarbohydrazide) 関連製品
- 1807112-81-7(Methyl 6-bromomethyl-3-cyano-2-hydroxybenzoate)
- 124167-43-7(4-Methylumbelliferyl 3,4,6-tri-O-Acetyl-2-azido-2-deoxy-a-D-galactopyranoside)
- 787615-23-0(3-AMINO-3-(2,4-DICHLORO-PHENYL)-PROPAN-1-OL)
- 3419-32-7(Ethyl 6-Methyl-2-oxo-3-cyclohexene-1-carboxylate)
- 17087-50-2(1-(2-Methoxyphenyl)ethanamine hydrochloride)
- 898441-60-6(N-(4-methylphenyl)methyl-2-({4-oxo-6-(4-phenylpiperazin-1-yl)methyl-4H-pyran-3-yl}oxy)acetamide)
- 1072944-42-3(N-Isopropyl 4-bromo-3-methoxybenzamide)
- 175203-94-8(5-Chloro-3-methylbenzobthiophene-2-sulfonamide)
- 790271-06-6(2-Bromo-5-(Ethylsulfamoyl)Benzoic Acid)
- 1107616-74-9((3S)-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid)




